molecular formula C19H23N5O4S B2803863 5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941244-84-4

5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Katalognummer: B2803863
CAS-Nummer: 941244-84-4
Molekulargewicht: 417.48
InChI-Schlüssel: MXJFGFZRQNIGME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3-oxazole core substituted at the 2-position with a 4-(morpholine-4-sulfonyl)phenyl group and at the 5-position with a 4-methylpiperazine moiety, while the 4-position is occupied by a carbonitrile group. The carbonitrile group contributes to electronic stabilization and may influence binding affinity to biological targets.

Eigenschaften

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S/c1-22-6-8-23(9-7-22)19-17(14-20)21-18(28-19)15-2-4-16(5-3-15)29(25,26)24-10-12-27-13-11-24/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJFGFZRQNIGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, including the formation of the oxazole ring and the introduction of the piperazine and morpholine sulfonyl groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

Overview

5-(4-Methylpiperazin-1-yl)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, also known as Vabametkib, is a small molecule drug currently under investigation for its therapeutic potential. Its structural features suggest a diverse range of applications, particularly in the fields of oncology and neuropharmacology.

Cancer Treatment

Vabametkib is primarily investigated as a potential treatment for various cancers. It has shown promise in preclinical studies targeting specific pathways involved in tumor growth and proliferation. The presence of the oxazole ring and carbonitrile group enhances its interaction with biological targets related to cancer cell signaling.

Neuropharmacology

Research indicates that compounds with piperazine and morpholine structures may exhibit neuroprotective effects. Studies have explored the potential of Vabametkib in modulating neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases.

Analgesic Properties

Recent investigations into related compounds suggest that derivatives of oxazole can possess analgesic and anti-inflammatory properties. The incorporation of the morpholine sulfonyl group may enhance these effects, making it a candidate for pain management therapies.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of Vabametkib against various biological targets associated with pain and inflammation, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

StudyFocusFindings
PMC7864298Analgesic ActivityDemonstrated that oxazolones exhibit significant analgesic effects in animal models, suggesting similar potential for Vabametkib due to structural similarities.
PubChemClinical TrialsCurrently in Phase II clinical trials for specific cancer indications, highlighting its therapeutic viability in oncology.
MDPIAnti-inflammatory ActivityRelated compounds showed inhibition of COX-2 enzyme, indicating that Vabametkib may possess similar anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 5-(4-METHYLPIPERAZIN-1-YL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Sulfonylphenyl Substitutions

  • 4-Benzyl-1,3-oxazole derivatives ():

    • Key features : Derivatives such as those bearing 4-[(4-bromophenyl)sulfonyl]phenyl or 4-(4-chlorophenylsulfonyl)phenyl fragments share the sulfonylphenyl motif but lack the morpholine and piperazine moieties.
    • Activity : These compounds were evaluated for cytotoxicity, with sulfonyl groups hypothesized to enhance cellular uptake or target binding. The absence of morpholine or piperazine in these analogs may reduce solubility compared to the target compound .
  • Pyrazolo[1,5-a]pyrazine derivatives ():

    • Key features : A compound with a 4-methanesulfonyl-piperazinylmethyl group and morpholine fragment (5-[2-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazin-6-yl]-pyrimidin-2-ylamine) shares the dual sulfonyl-piperazine and morpholine architecture.
    • Activity : Such structures are often designed for kinase inhibition, suggesting that the target compound’s morpholine sulfonyl and methylpiperazine groups may similarly optimize target engagement .

Piperazine-Containing Compounds

  • N-Substituted pyrazolines (): Key features: Piperazine derivatives like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone incorporate piperazine-like groups but within a pyrazoline scaffold. Activity: These compounds are structurally distinct (pyrazoline vs. oxazole core) but highlight the role of piperazine in modulating electronic properties and solubility .

Oxazole Derivatives with Alternative Substituents

  • 3-Phenyl-1,2-oxazole-4-carbonitrile derivatives (): Key features: Compounds such as 5-[2-(4-methoxyanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile share the oxazole-carbonitrile backbone but replace the sulfonylphenyl and piperazine groups with styryl and aniline moieties. Activity: The carbonitrile group in these analogs is associated with stability and electronic effects, though the absence of sulfonyl or piperazine groups may limit their pharmacokinetic profiles .

Key Structural and Functional Differences

Feature Target Compound Closest Analogues (Evidence) Implications
Core structure 1,3-oxazole Pyrazoline (), pyrazolo-pyrazine () Oxazole cores offer distinct electronic profiles vs. nitrogen-rich scaffolds.
Sulfonyl group Morpholine-4-sulfonylphenyl Bromophenyl/chlorophenyl sulfonyl (), methanesulfonyl-piperazine () Morpholine sulfonyl may enhance solubility vs. aryl-sulfonyl hydrophobicity.
Piperazine substitution 4-Methylpiperazine Unsubstituted piperazine (), methanesulfonyl-piperazine () Methylation reduces basicity, potentially improving membrane permeability.
4-Position substituent Carbonitrile Ethyl, allyl, or thiol groups () Carbonitrile’s electron-withdrawing nature may stabilize the oxazole ring.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the oxazole core, using reagents like sodium hydroxide or potassium carbonate as bases in polar aprotic solvents (e.g., DMF or dichloromethane) .
  • Sulfonylation of the phenyl ring using morpholine-4-sulfonyl chloride under inert conditions (argon/nitrogen atmosphere) at 0–5°C to prevent side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures to achieve >95% purity .

Key Considerations:

  • Monitor reaction progress using TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 3:7) .
  • Avoid prolonged exposure to moisture to prevent hydrolysis of the carbonitrile group .

Basic: Which spectroscopic and analytical methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., methylpiperazinyl protons at δ 2.3–2.5 ppm; morpholine sulfonyl protons at δ 3.6–3.8 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 160–165 ppm) and nitrile (δ 115–120 ppm) groups .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Common Pitfalls:

  • Overlapping signals in NMR due to symmetry in the piperazine ring; use DEPT or 2D-COSY for resolution .

Advanced: How can computational methods predict the compound’s biological target and binding affinity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the morpholine sulfonyl group’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • SAR Analysis : Compare derivatives (e.g., varying substituents on the phenyl ring) to identify critical pharmacophores .

Validation:

  • Cross-reference docking results with experimental IC₅₀ values from kinase inhibition assays .

Advanced: How to resolve contradictions in cytotoxicity data across different cell lines?

Answer:

  • Assay Optimization :
    • Use standardized MTT protocols with controls for mitochondrial activity interference .
    • Validate cell line specificity (e.g., HeLa vs. MCF-7) via dose-response curves (IC₅₀ 5–20 µM) .
  • Mechanistic Studies :
    • Perform flow cytometry to distinguish apoptosis (Annexin V staining) vs. necrosis (propidium iodide uptake) .
    • Check for off-target effects using RNA-seq or proteomic profiling .

Data Interpretation:

  • Contradictions may arise from differential expression of target proteins (e.g., Bcl-2 in cancer subtypes) .

Advanced: What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Answer:

  • Process Chemistry Adjustments :
    • Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .
    • Optimize sulfonylation step using flow chemistry for better temperature control .
  • Purification :
    • Switch from column chromatography to centrifugal partition chromatography for higher throughput .
  • Analytical QC :
    • Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Advanced: How to design derivatives to enhance solubility without compromising activity?

Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl or amine) at the 4-methylpiperazinyl position .
    • Replace the carbonitrile with a carboxylate to improve aqueous solubility .
  • Formulation Strategies :
    • Use cyclodextrin inclusion complexes or nanoemulsions to enhance bioavailability .
  • Evaluation :
    • Measure logP values (target <3) and compare dissolution profiles in biorelevant media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.